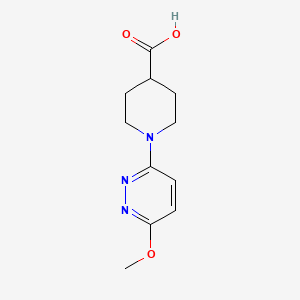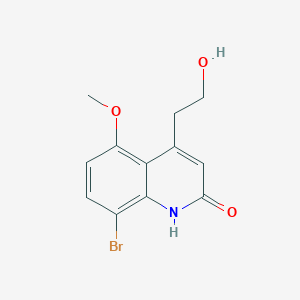
n-(cyanomethyl)-2-phenylacetamide
概要
説明
n-(cyanomethyl)-2-phenylacetamide is an organic compound with the molecular formula C8H7N. It is characterized by the presence of a phenyl group attached to an acetonitrile moiety. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis. This compound is used in the production of various pharmaceuticals, agrochemicals, and fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions: n-(cyanomethyl)-2-phenylacetamide can be synthesized through several methods. One common method involves the amination of styrene oxide catalyzed by a bimetallic catalyst such as zinc and chromium supported on gamma-alumina. The reaction is conducted at high temperatures (around 693 K) under ammonia at atmospheric pressure, yielding phenaceturonitrile with a high efficiency .
Industrial Production Methods: In industrial settings, phenaceturonitrile is typically produced by the reaction of benzyl chloride with sodium cyanide. This method, however, poses significant safety and environmental concerns due to the toxicity of sodium cyanide and the potential for environmental contamination .
化学反応の分析
Types of Reactions: n-(cyanomethyl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenylacetic acid.
Reduction: It can be reduced to form phenylethylamine.
Substitution: this compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are used in substitution reactions.
Major Products Formed:
Oxidation: Phenylacetic acid.
Reduction: Phenylethylamine.
Substitution: Various substituted phenylacetonitrile derivatives.
科学的研究の応用
n-(cyanomethyl)-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the synthesis of drugs such as phenobarbital and methylphenidate.
Industry: this compound is used in the production of fine chemicals and as a solvent in supercapacitors.
作用機序
The mechanism of action of phenaceturonitrile involves its interaction with various molecular targets and pathways. For instance, in biological systems, phenaceturonitrile derivatives can inhibit the growth of cancer cells by interfering with cellular processes such as DNA replication and protein synthesis . The nitrile group in phenaceturonitrile is capable of forming covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and pathways.
類似化合物との比較
n-(cyanomethyl)-2-phenylacetamide can be compared with other similar compounds such as phenylacetonitrile and phenylacetoacetonitrile:
Phenylacetonitrile: Similar in structure but lacks the additional functional groups that provide phenaceturonitrile with its unique reactivity and stability.
Phenylacetoacetonitrile: Contains both nitrile and ketone functional groups, making it more reactive in certain chemical reactions.
This compound stands out due to its balance of stability and reactivity, making it a versatile intermediate in various chemical processes.
特性
CAS番号 |
5467-51-6 |
|---|---|
分子式 |
C10H10N2O |
分子量 |
174.20 g/mol |
IUPAC名 |
N-(cyanomethyl)-2-phenylacetamide |
InChI |
InChI=1S/C10H10N2O/c11-6-7-12-10(13)8-9-4-2-1-3-5-9/h1-5H,7-8H2,(H,12,13) |
InChIキー |
VTGAHHSISUODFE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(=O)NCC#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(S)-Benzyl 2-(N-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate](/img/structure/B8801312.png)
![1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1)](/img/structure/B8801314.png)










![7-Chlorobenzo[b]thiophen-3-amine](/img/structure/B8801405.png)

